molecular formula C18H19FN2O5S B2471162 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide CAS No. 896318-26-6

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2471162
CAS No.: 896318-26-6
M. Wt: 394.42
InChI Key: IMPXVHCHYHREQE-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a synthetic compound featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzenesulfonamide moiety. The 3,4-dimethoxyphenyl group is a common structural motif in bioactive molecules, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy substituents.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-15-8-7-13(10-16(15)26-2)21-11-12(9-18(21)22)20-27(23,24)17-6-4-3-5-14(17)19/h3-8,10,12,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXVHCHYHREQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency and cost-effectiveness of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidinone compounds can inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving apoptosis and cell cycle arrest .

In vitro studies have demonstrated that the compound's structural features may enhance its binding affinity to specific targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has potential antimicrobial activity , particularly against bacterial strains. Similar sulfonamide derivatives have been shown to exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the 2-Fluorobenzenesulfonamide Moiety : This step often involves nucleophilic substitution reactions where the sulfonamide group is introduced under controlled conditions to ensure high yield and purity.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product with desired purity levels.

Biological Screening

A comprehensive study evaluated the biological activity of various derivatives, including this compound. The findings indicated:

  • Cytotoxicity : Significant cytotoxic effects were observed in HepG2 liver cancer cells with IC50 values indicating effective inhibition compared to standard chemotherapeutic agents .
  • Antifungal Activity : The compound showed promising antifungal properties against strains like Candida albicans, suggesting a broad spectrum of antimicrobial efficacy.

Molecular Docking Studies

Molecular docking studies revealed that this compound exhibits favorable binding interactions with target proteins involved in cancer and microbial resistance pathways. The binding affinities were comparable to those of established drugs, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The fluorobenzenesulfonamide moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs: 3,4-dimethoxyphenyl derivatives and sulfonamide/amide-containing molecules . Below is a comparative analysis:

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
Target Compound Pyrrolidinone 3,4-Dimethoxyphenyl, 2-Fluoro-sulfonamide Potential enzyme inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Phenethylamine 3,4-Dimethoxyphenyl, Benzamide Synthetic intermediate; 80% yield, MP 90°C
Patent Compound (Example 53, ) Pyrazolo[3,4-d]pyrimidin Fluorobenzenesulfonamide, Fluoro-chromenone Kinase inhibition; MP 175–178°C, Mass 589.1
Lignin Model Compound () β-O-4 Lignin dimer 3,4-Dimethoxyphenyl, Ketone/Alcohol Alkaline cleavage studies
Formoterol Related Compounds () Substituted phenylpropanolamine Methoxyphenyl, Amine/Amide Bronchodilator impurities

Key Observations:

Synthetic Methods: The target compound’s synthesis likely involves coupling a 3,4-dimethoxyphenyl-pyrrolidinone intermediate with 2-fluorobenzenesulfonamide, analogous to the amide formation in Rip-B (benzoyl chloride + phenethylamine) . Cross-coupling reactions using palladium catalysts (e.g., in ) highlight methodologies applicable to fluorinated sulfonamides .

Physicochemical Properties: Melting Points: Rip-B (90°C) and the patent compound (175–178°C) suggest that sulfonamide derivatives (e.g., the target) may exhibit higher thermal stability than amides due to stronger intermolecular interactions . Fluorine Impact: The 2-fluoro substituent in the target compound may enhance acidity (pKa ~10–12 for sulfonamides) compared to non-fluorinated analogs, influencing solubility and target binding .

Reactivity and Stability: The 3,4-dimethoxyphenyl group in lignin models () undergoes β-O-4 bond cleavage under alkaline conditions, suggesting that the target compound’s dimethoxy substituents may confer sensitivity to strong bases .

Biological Relevance :

  • Sulfonamide-containing compounds (e.g., ) are prevalent in kinase inhibitors, implying that the target compound could share similar mechanistic pathways .
  • The 3,4-dimethoxyphenyl moiety is recurrent in alkaloid derivatives (), hinting at possible interactions with neurotransmitter receptors or ion channels .

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a complex organic compound with notable structural features that suggest potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C18H18F2N2O5S
  • Molecular Weight : 412.4 g/mol
  • CAS Number : 896318-10-8

The compound features a pyrrolidine ring, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its potential interactions with biological targets. The presence of fluorine and sulfur atoms may enhance its pharmacological properties by influencing lipophilicity and reactivity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring :
    • Reagents : 3,4-dimethoxyphenylacetonitrile, ethyl acetoacetate.
    • Conditions : Catalytic amounts of piperidine in ethanol under reflux.
  • Introduction of the Sulfonamide Group :
    • The reaction with sulfonyl chlorides under basic conditions leads to the formation of the sulfonamide linkage.
  • Fluorination :
    • A fluorination step may be included to introduce the fluorine atom at the appropriate position on the benzene ring.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can interact with enzymes involved in various metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : The structural features may allow binding to specific receptors, modulating signaling pathways associated with disease processes.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

CompoundIC50 (μM)Cell Line
Compound A11.20A549 (Lung Cancer)
Compound B15.73A549 (Lung Cancer)
Compound C59.61A549 (Lung Cancer)

These compounds were assessed for cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and therapeutic potential .

Antimicrobial Activity

Research has shown that related sulfonamides possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis pathways critical for bacterial growth .

Case Studies

  • Study on Structural Analogues :
    • A study evaluated several analogues of sulfonamide compounds for their anticancer activity. The findings suggested that modifications in the methoxy group significantly affected cytotoxicity levels against various cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. Results indicated a strong binding affinity to enzymes implicated in tumor metabolism .

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